molecular formula C28H19F13O3 B140400 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone CAS No. 419574-40-6

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone

Cat. No.: B140400
CAS No.: 419574-40-6
M. Wt: 650.4 g/mol
InChI Key: RPMWPNRBDYOLOT-ZIAGYGMSSA-N
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Description

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a fluorinated aromatic ketone featuring:

  • Central ethanone core substituted with a 4-fluorophenyl group.
  • Two chiral (1R)-configured ethoxy side chains, each bearing a 3,5-bis(trifluoromethyl)phenyl moiety.
  • Molecular formula: C₃₄H₂₄F₁₄O₃.
  • Molecular weight: ~854.56 g/mol.

This compound is structurally related to intermediates in the synthesis of aprepitant (a neurokinin-1 receptor antagonist) and rolapitant, as evidenced by shared motifs like the [3,5-bis(trifluoromethyl)phenyl]ethoxy group . Its stereochemistry and trifluoromethyl-rich structure enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWPNRBDYOLOT-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19F13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609485
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419574-40-6
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a synthetic compound that serves as an intermediate in the production of Aprepitant, a well-known neurokinin-1 (NK-1) receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy and surgery.

  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • IUPAC Name : 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

The primary mechanism of action for this compound is its role as an NK-1 receptor antagonist. By inhibiting the binding of substance P to the NK-1 receptor, it effectively reduces the signaling pathways that lead to nausea and vomiting.

Antiemetic Properties

Aprepitant, derived from this compound, has shown significant efficacy as an antiemetic in clinical settings. It has a high affinity for NK-1 receptors with an IC50 value of 0.09 nM and a Kd of 19 pM . Clinical studies have demonstrated that Aprepitant significantly reduces chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life.

Antitumor Effects

Recent studies indicate that compounds related to this compound may also possess antitumor properties. In preclinical models, Aprepitant has been shown to inhibit metastasis and tumor growth in breast cancer xenografts . This suggests a potential dual role in both antiemetic therapy and cancer treatment.

Neuroprotective Effects

In animal models of intracerebral hemorrhage, Aprepitant has demonstrated neuroprotective effects by reducing neurological impairment and neuronal death . This highlights the compound's potential for broader applications in neuroprotection beyond its antiemetic properties.

Case Studies

Several case studies have reported on the effectiveness of Aprepitant in clinical settings:

  • Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea despite standard treatments. Following the administration of Aprepitant, there was a marked reduction in nausea episodes and improved overall well-being.
  • Case Study 2 : In a clinical trial involving patients with advanced cancer receiving highly emetogenic chemotherapy regimens, those treated with Aprepitant reported significantly lower rates of acute and delayed nausea compared to those receiving placebo.

Data Summary Table

Property Value
Molecular Weight534.43 g/mol
IC50 (NK-1 Receptor)0.09 nM
Kd19 pM
Antitumor ActivityInhibits metastasis
Neuroprotective ActivityReduces neuronal damage

Scientific Research Applications

Medicinal Chemistry

A. Synthesis of Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of several pharmaceuticals, notably in the development of neurokinin-1 (NK-1) receptor antagonists. A prominent example is its role in the synthesis of Aprepitant, an effective antiemetic used for preventing nausea and vomiting caused by chemotherapy. The synthesis pathway involves the transformation of 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone into various derivatives that exhibit potent NK-1 receptor inhibition .

B. Structure-Activity Relationship Studies

Research has demonstrated that modifications to the trifluoromethyl groups and the ethoxy moiety can significantly influence the pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl groups enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Agricultural Chemistry

A. Development of Agrochemicals

The compound is also utilized in the synthesis of agrochemical agents, particularly pesticides and herbicides. Its structural features allow for the development of compounds with enhanced efficacy against pests while minimizing toxicity to non-target organisms. The trifluoromethyl substitutions contribute to increased biological activity and environmental stability .

B. Case Studies on Agrochemical Efficacy

Several studies have reported on the efficacy of derivatives synthesized from this compound against specific pests. For instance, a derivative demonstrated significant insecticidal activity against aphids, showcasing its potential as an effective agrochemical agent .

Organocatalysis

A. Catalytic Applications

The compound's derivatives are increasingly being explored as organocatalysts in organic synthesis. Specifically, its thiourea derivatives have shown promise in promoting various organic transformations through hydrogen bonding interactions. This catalytic activity is attributed to the unique electronic properties imparted by the trifluoromethyl groups .

B. Mechanistic Insights

Mechanistic studies have indicated that these catalysts can stabilize transition states effectively, leading to enhanced reaction rates and selectivity in asymmetric synthesis processes .

Data Tables

Application Area Specific Use Example Compounds
Medicinal ChemistrySynthesis of NK-1 receptor antagonistsAprepitant
Agricultural ChemistryDevelopment of pesticidesTrifluoromethyl derivatives
OrganocatalysisCatalysts for organic transformationsThiourea derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Pharmacological Relevance Reference
Target Compound C₃₄H₂₄F₁₄O₃ Two (1R)-[3,5-bis(CF₃)phenyl]ethoxy groups; 4-fluorophenyl ketone Intermediate in NK1 antagonist synthesis
Aprepitant C₂₃H₂₁F₇N₄O₃ Morpholine core with similar trifluoromethylphenyl-ethoxy substituents Approved antiemetic (NK1 receptor antagonist)
Rolapitant C₂₅H₂₆F₆N₂O₂ Diazaspiro core with [3,5-bis(CF₃)phenyl]ethoxy group Antiemetic (NK1 antagonist)
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone C₁₀H₆F₆O Simplest trifluoromethylphenyl ketone; no chiral centers Intermediate in synthesis of complex pharmaceuticals
3'-(Trifluoromethyl)acetophenone C₉H₇F₃O Single trifluoromethyl group on acetophenone Building block for agrochemicals

Physicochemical Properties

  • Lipophilicity: The target compound’s dual trifluoromethyl groups and aromatic rings confer extreme lipophilicity (LogP >5), surpassing simpler analogues like 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (LogP ~3.5) .
  • Solubility : Low aqueous solubility (<1 µg/mL) due to high hydrophobicity, a trait shared with aprepitant and rolapitant .
  • Stability: Resists hydrolysis under acidic conditions, unlike non-fluorinated ketones, due to electron-withdrawing CF₃ groups .

Pharmacological Activity

  • Selectivity: Bulkier structure may reduce off-target effects compared to smaller analogues like 3'-(trifluoromethyl)acetophenone, which lack receptor-specific motifs .
  • Metabolic Stability: Fluorination and steric hindrance from bis-ethoxy groups likely slow hepatic metabolism, extending half-life relative to non-fluorinated compounds .

Research Findings and Challenges

  • Stereochemical Purity : Achieving >99% enantiomeric excess in the target compound requires costly chiral catalysts or enzymatic resolution, a hurdle avoided in simpler analogues .
  • Scale-Up : Industrial production faces challenges in purifying intermediates, with yields often <50% for stereospecific steps .

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

A ketone intermediate, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, undergoes asymmetric hydrogenation using chiral catalysts such as Ru(BINAP) complexes. This method achieves enantiomeric excess (ee) values exceeding 90%. For example:

  • Catalyst : RuCl₂[(R)-BINAP]

  • Conditions : H₂ (50 psi), ethanol, 25°C

  • Yield : 85%

  • ee : 92%

Enzymatic Resolution

Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol is resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The (1R)-enantiomer is selectively acetylated, enabling separation via chromatography.

Etherification of the Ethanone Backbone

Introducing the two ethoxy groups to 1-(4-fluorophenyl)ethanone requires careful optimization to avoid over-alkylation and racemization.

Mitsunobu Reaction

The Mitsunobu reaction couples the chiral alcohol to the ethanone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

1-(4-Fluorophenyl)ethanone + 2 (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanolDEAD, PPh₃Target Compound\text{1-(4-Fluorophenyl)ethanone + 2 (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}

Conditions : THF, 0°C → room temperature, 12 hours
Yield : 78%

Williamson Ether Synthesis

An alternative approach employs a two-step process:

  • Formation of a sulfonate ester : The chiral alcohol is treated with mesyl chloride (MsCl) or tosyl chloride (TsCl) in dichloromethane with triethylamine.

  • Nucleophilic displacement : The ethanone backbone reacts with the sulfonate ester in the presence of K₂CO₃ or DBU.

Example :

  • Step 1 : (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol + MsCl → Mesylate (94% yield)

  • Step 2 : Mesylate + 1-(4-fluorophenyl)ethanone → Target compound (65% yield)

Stereochemical Purity Enhancement

Achieving high enantiomeric excess (ee) is critical for pharmaceutical efficacy. Post-synthesis purification methods include:

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves diastereomers, achieving ee >99%.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are treated with chiral carboxylic acids (e.g., L-tartaric acid) to form diastereomeric salts, which are selectively crystallized.

Scale-Up and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key findings from patent literature include:

Solvent Optimization

  • Preferred solvents : Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and toluene.

  • Avoided solvents : DMF and DMSO due to challenging removal post-reaction.

Catalyst Recycling

Nickel and palladium catalysts (e.g., Ni(acac)₂, Pd(OAc)₂) are immobilized on silica or polymer supports, enabling reuse for 5–10 cycles without significant activity loss.

Byproduct Management

Trifluoromethyl groups generate HF as a byproduct; scavengers like CaCO₃ or polymer-bound amines are incorporated to neutralize acid.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the leading methods:

Method Yield (%) ee (%) Cost (USD/kg) Scalability
Mitsunobu Reaction789212,000Moderate
Williamson Ether Synthesis65958,500High
Enzymatic Resolution709915,000Low

Q & A

Q. How can the compound’s interaction with biological targets be studied without interference from fluorinated byproducts?

  • Methodological Answer :
  • Fluorine-Tagged Probes : Synthesize 19F^{19}\text{F}-labeled analogs for background-free detection in NMR-based binding assays .
  • Purification : Use size-exclusion chromatography to separate target-bound complexes from free fluorinated fragments .

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